Bergenin monohydrate

Overview

Description

Bergenin is a glycosidic derivative of trihydroxybenzoic acid . It was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia . It has aroused interest due to its several pharmacological activities, including antioxidant and anti-inflammatory . It has also shown potential antimalarial, antileishmanial, trypanocidal, antiviral, antibacterial, antifungal, antinociceptive, antiarthritic, antiulcerogenic, antidiabetic/antiobesity, antiarrhythmic, anticancer, hepatoprotective, neuroprotective, and cardioprotective activities .

Synthesis Analysis

Bergenin-phospholipid complex (BPC) was successfully prepared under the optimum conditions . The combination percentage was 100.00%±0.20%, and the content of bergenin in the complex was 45.98%±1.12% .

Molecular Structure Analysis

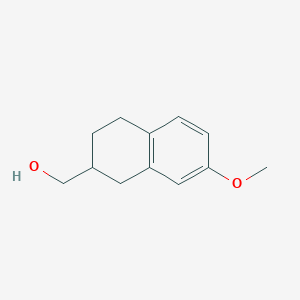

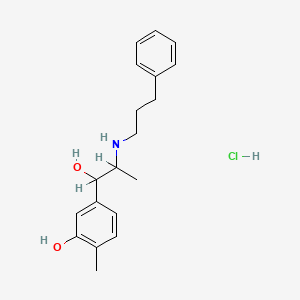

The molecule is composed of three six-membered rings: an aromatic ring, a glucopyranose ring, and an annellated -lactone ring . The glucopyranose ring exhibits only small deviations from an ideal chair conformation .

Chemical Reactions Analysis

The peak transition onset temperature of bergenin, phospholipids, BPC, and the physical mixture were determined and compared with the help of a differential scanning calorimeter .

Physical And Chemical Properties Analysis

Physicochemical properties of bergenin, namely the solid state characteristics, solution stability, dissociation constant (pKa), solubility, and octanol/water partition coefficient (Log P) were investigated . The drug was not hygroscopic and was stable against heat and humidity in the solid state, but sensitive to hydrolysis in the neutral and alkaline solution with a pseudo first-order kinetics .

Scientific Research Applications

Anti-Infective Properties

Bergenin has been found to possess anti-infective properties . This makes it a potential candidate for the development of drugs that can combat various infections.

Anti-Cancer Activities

Research has shown that Bergenin has anti-cancer properties . This suggests that it could be used in the development of novel cancer therapies.

Anti-Diabetic Effects

Bergenin has been found to have anti-diabetic properties . This could potentially lead to its use in the management and treatment of diabetes.

Neuroprotective Properties

Studies have shown that Bergenin has neuroprotective effects . This means it could potentially be used in the treatment of neurodegenerative diseases.

Hepatoprotective Effects

Bergenin has been found to have hepatoprotective properties . This suggests that it could be used in the treatment of liver diseases.

Anti-Urolithiatic Properties

Research has shown that Bergenin has anti-urolithiatic properties . This means it could potentially be used in the treatment of kidney stones.

Anti-Hyperuricemic Properties

Bergenin has been found to have anti-hyperuricemic properties . This could potentially lead to its use in the management and treatment of gout.

Anti-Bradykinin Properties

Studies have shown that Bergenin has anti-bradykinin properties . This means it could potentially be used in the treatment of conditions related to inflammation and pain.

Mechanism of Action

Target of Action

Bergenin monohydrate (BER), a key constituent of Bergenia crassifolia (Saxifragaceae), has gained extensive attention due to its array of pharmacological actions . It has been found to interact with various targets, including Th1 and Th2 cytokines. BER can potently downregulate the formation of Th1 cytokines (IL-4, IFN-γ, and TNF-α), and upregulate the formation of Th2 cytokines (IL-5 and IL-4) .

Mode of Action

The mode of action of bergenin monohydrate involves its interaction with these targets, leading to changes in cytokine formation. This modulation of cytokine formation is a key aspect of its pharmacological activity .

Biochemical Pathways

The biosynthetic pathway of bergenin involves the regio- and/or stereoselective C-glycosylation and O-methylation of gallic acid (GA). This process generates 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc), which is the direct precursor of bergenin . Bergenin production ultimately occurs in acidic conditions or via dehydration catalyzed by plant dehydratases following a ring-closure reaction .

Pharmacokinetics

Despite the therapeutic features of bergenin, its poor solubility, lower oral bioavailability, shorter half-life, and more intestinal pH degradation (pH 6.8 or above) have posed challenges . To improve its therapeutic efficacy, researchers have adopted newer approaches, such as the design and development of novel delivery carriers of this bioactive compound .

Result of Action

The molecular and cellular effects of bergenin’s action are diverse, given its wide range of pharmacological activities. These include anti-infective, anti-cancer, anti-diabetic, neuroprotective, hepatoprotective, anti-urolithiatic, anti-hyperuricemic, and anti-bradykinin properties . In the context of inflammation, bergenin monohydrate has been shown to attenuate the inflammatory response via the MAPK and NF-κB pathways .

Action Environment

The action, efficacy, and stability of bergenin monohydrate can be influenced by various environmental factors. For instance, the acidic conditions in which bergenin production occurs can impact its action . Additionally, the compound’s poor solubility and lower oral bioavailability can be affected by factors such as pH and the presence of other compounds .

Safety and Hazards

Future Directions

Given its underlying anti-inflammatory effect, Bergenin monohydrate may be used as a promising therapeutic against Klebsiella-induced infection, thus providing a benefit for the future clinical therapy of pneumonia and medicine design . The comprehensive information documented in this review may introduce new avenues for research advancements of Bergenin .

properties

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWSXSAFDSGKAT-YOKSUNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

477-90-7 (Parent) | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045550 | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bergenin monohydrate | |

CAS RN |

5956-63-8, 108032-11-7 | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B3417456.png)

![(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone](/img/structure/B3417488.png)

![3-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3417513.png)